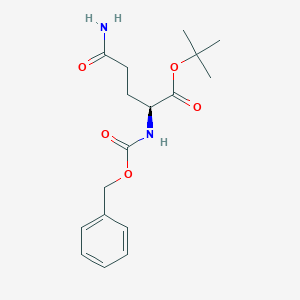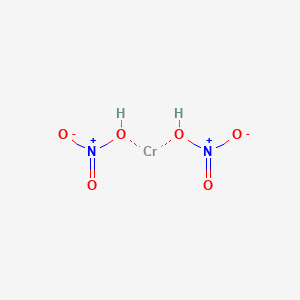
1-Piperidine ethanethiol, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidine ethanethiol, monohydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is also known as PET or PET-HCl and is a thiol-containing compound. PET has been used in various research studies due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of PET involves the interaction between its thiol group and various biological molecules. PET can form covalent bonds with proteins and enzymes, which can lead to the modification of their structure and function. PET can also interact with DNA, which can lead to the formation of DNA adducts. The formation of DNA adducts can cause DNA damage and can lead to mutations.
Biochemical and Physiological Effects:
PET has been shown to have various biochemical and physiological effects. PET can induce oxidative stress in cells, which can lead to cell death. PET can also inhibit the activity of various enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft. The accumulation of acetylcholine can lead to the overstimulation of the nervous system, which can cause seizures and convulsions.
Advantages and Limitations for Lab Experiments
PET has several advantages for lab experiments. PET is a relatively stable compound that can be stored for long periods of time. PET is also soluble in water and ethanol, which makes it easy to handle in the lab. However, PET has some limitations for lab experiments. PET can induce oxidative stress in cells, which can lead to cell death. PET can also interact with various biological molecules, which can lead to the modification of their structure and function.
Future Directions
There are several future directions for the study of PET. PET can be used as a fluorescent probe to study the interaction between proteins and lipids. PET can also be used as a reducing agent in various biochemical assays to study the redox state of proteins and enzymes. PET can also be used as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 1-Piperidine ethanethiol, monohydrochloride is a thiol-containing compound that has been widely used in scientific research applications. PET has unique properties and mechanism of action that make it a valuable tool for studying various biological processes. PET has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of PET, which can lead to the development of new therapeutic agents and diagnostic tools.
Synthesis Methods
The synthesis method of PET involves the reaction between piperidine and ethanethiol in the presence of hydrochloric acid. The reaction produces PET as a white crystalline solid that is soluble in water and ethanol. The purity of PET can be determined by various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
PET has been widely used in scientific research applications due to its unique properties. PET is a thiol-containing compound that can interact with various biological molecules such as enzymes, proteins, and DNA. PET has been used as a reducing agent in various biochemical assays to study the redox state of proteins and enzymes. PET has also been used as a fluorescent probe to study the interaction between proteins and lipids.
properties
CAS RN |
17339-58-1 |
|---|---|
Product Name |
1-Piperidine ethanethiol, monohydrochloride |
Molecular Formula |
C7H16ClNS |
Molecular Weight |
181.73 g/mol |
IUPAC Name |
2-piperidin-1-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h9H,1-7H2;1H |
InChI Key |
LDBPTVNVBLNFAU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCS.Cl |
Canonical SMILES |
C1CCN(CC1)CCS.Cl |
synonyms |
1-Piperidine ethanethiol, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



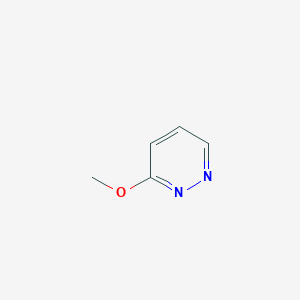
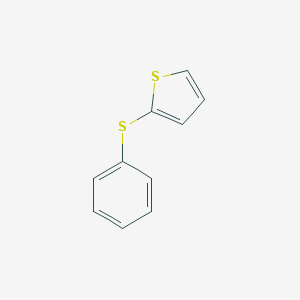
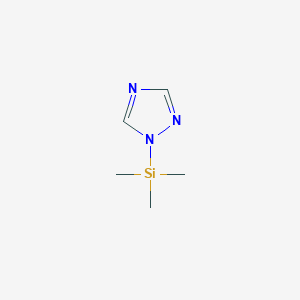

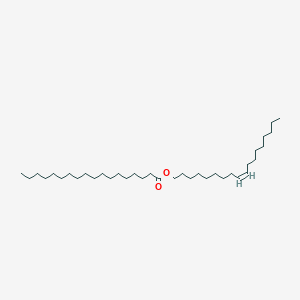



![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
